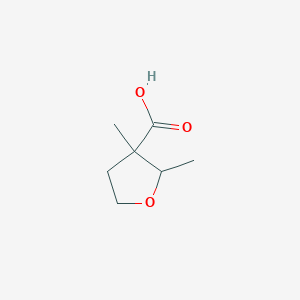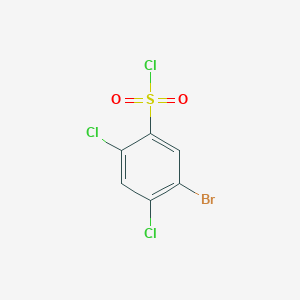![molecular formula C7H11ClO4S B1379222 Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate CAS No. 1461708-73-5](/img/structure/B1379222.png)
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
概要
説明
準備方法
The synthesis of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate involves several steps. One common method includes the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride. This intermediate is then reacted with ethyl acetate in the presence of a base to yield this compound . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield .
化学反応の分析
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate undergoes various chemical reactions, including:
科学的研究の応用
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through pathways involving sulfonation and alkylation reactions .
類似化合物との比較
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonyl chlorides. Unlike sulfonamides, which are primarily used as antibiotics, this compound has broader applications in chemical synthesis and industrial processes . Similar compounds include:
Sulfonamides: Known for their antimicrobial properties.
Sulfonyl chlorides: Used as intermediates in organic synthesis.
Sulfonimidates: Utilized in the synthesis of other sulfur-containing compounds.
This compound stands out due to its unique cyclopropyl structure, which imparts distinct reactivity and stability compared to other sulfonyl compounds .
特性
IUPAC Name |
ethyl 2-(1-chlorosulfonylcyclopropyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDRAZULDGCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
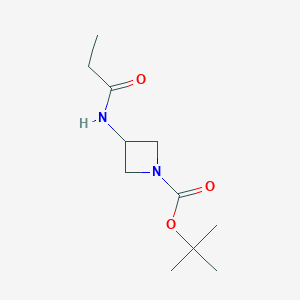
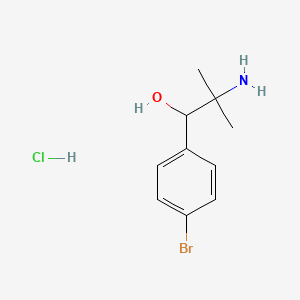
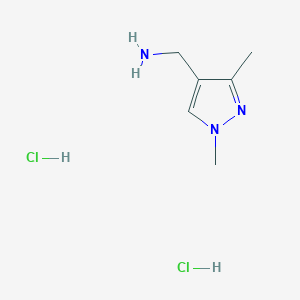
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
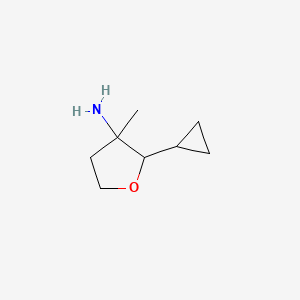
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
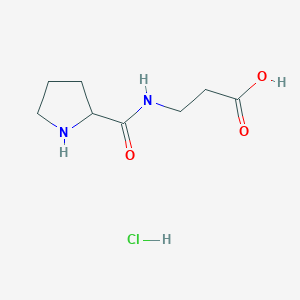
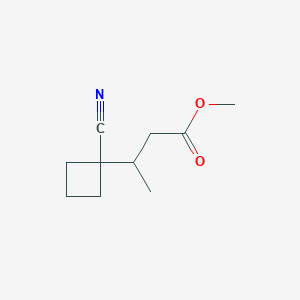
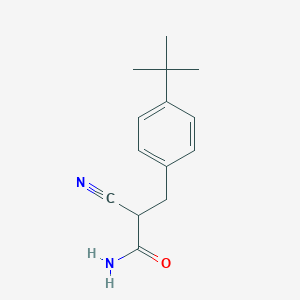
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
